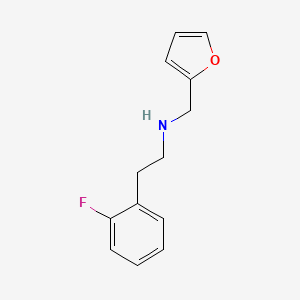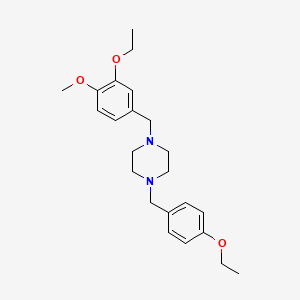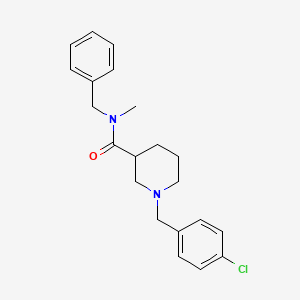![molecular formula C19H22Cl2N4S2 B14920828 1,1'-Pentane-1,5-diylbis[3-(3-chlorophenyl)(thiourea)]](/img/structure/B14920828.png)
1,1'-Pentane-1,5-diylbis[3-(3-chlorophenyl)(thiourea)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}PENTYL)-N-(3-CHLOROPHENYL)THIOUREA is a complex organic compound characterized by its unique structure, which includes chlorinated aniline and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}PENTYL)-N-(3-CHLOROPHENYL)THIOUREA typically involves the reaction of 3-chloroaniline with carbon disulfide and a suitable amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of 3-chloroaniline with carbon disulfide to form the intermediate.
Step 2: Addition of the amine to the intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N’-(5-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}PENTYL)-N-(3-CHLOROPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
N’-(5-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}PENTYL)-N-(3-CHLOROPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N’-(5-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}PENTYL)-N-(3-CHLOROPHENYL)THIOUREA exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 3-CL-N-(2,2,2-TRICHLORO-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE
- 3,5-DINITRO-N-(2,2,2-TRI-CL-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)BENZAMIDE
Uniqueness
N’-(5-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}PENTYL)-N-(3-CHLOROPHENYL)THIOUREA is unique due to its specific combination of chlorinated aniline and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22Cl2N4S2 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[(3-chlorophenyl)carbamothioylamino]pentyl]thiourea |
InChI |
InChI=1S/C19H22Cl2N4S2/c20-14-6-4-8-16(12-14)24-18(26)22-10-2-1-3-11-23-19(27)25-17-9-5-7-15(21)13-17/h4-9,12-13H,1-3,10-11H2,(H2,22,24,26)(H2,23,25,27) |
InChI Key |
CKABQCZDOSDPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NCCCCCNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B14920756.png)
![N-(4-{[4-(3-phenoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14920762.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]naphthalene-1-carbohydrazide](/img/structure/B14920765.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B14920770.png)
![(2E,2'E)-1,1'-ethane-1,2-diylbis{1-methyl-2-[4-(methylsulfanyl)benzylidene]hydrazine}](/img/structure/B14920784.png)
![N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14920787.png)
![1-[(4-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B14920794.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14920799.png)
![2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B14920812.png)
![4-[6-oxo-3-phenyl-4-(pyridin-3-yl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B14920817.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B14920822.png)
